molecular formula C21H24N2O4 B6348964 8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-47-5

8-Ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No. B6348964
CAS RN: 1326809-47-5
M. Wt: 368.4 g/mol
InChI Key: HUGXOZRWGBWDCP-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a carboxylic acid group (-COOH), a naphthalene moiety (a polycyclic aromatic hydrocarbon), and a spirocyclic structure (a type of cyclic compound where two rings share a single atom). The presence of these functional groups suggests that this compound could have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of the spirocyclic structure and the naphthalene moiety. The spirocyclic structure involves two cyclic structures sharing a single atom, which can lead to interesting three-dimensional configurations. The naphthalene moiety is a planar, aromatic system, which could contribute to the overall stability of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carboxylic acid group is typically quite reactive and can participate in a variety of reactions, including esterification and amide formation. The naphthalene moiety, being an aromatic system, could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the naphthalene and spirocyclic moieties could contribute to its solubility in non-polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug or a ligand for a particular biological target, the mechanism of action would depend on the specific interactions between this molecule and the target .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The study and application of such a complex organic molecule could open up various interesting future directions. For example, it could be explored as a potential drug candidate, a ligand for a particular biological target, or a functional material with unique properties .

properties

IUPAC Name

8-ethyl-4-(naphthalene-1-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-2-22-12-10-21(11-13-22)23(18(14-27-21)20(25)26)19(24)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,18H,2,10-14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGXOZRWGBWDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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